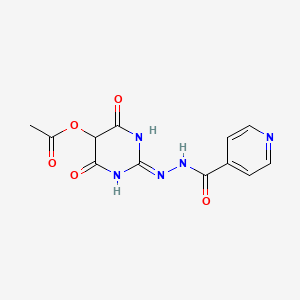

Acetyldialuric acid isonicotinehydrazone

Description

Structure

3D Structure

Properties

CAS No. |

40598-55-8 |

|---|---|

Molecular Formula |

C12H11N5O5 |

Molecular Weight |

305.25 g/mol |

IUPAC Name |

[4,6-dioxo-2-(pyridine-4-carbonylhydrazinylidene)-1,3-diazinan-5-yl] acetate |

InChI |

InChI=1S/C12H11N5O5/c1-6(18)22-8-10(20)14-12(15-11(8)21)17-16-9(19)7-2-4-13-5-3-7/h2-5,8H,1H3,(H,16,19)(H2,14,15,17,20,21) |

InChI Key |

WYWKPIRBTLJQKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=NC=C2)NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Acetyldialuric Acid Isonicotinehydrazone

Strategic Approaches to the Synthesis of Acetyldialuric Acid Isonicotinehydrazone

The primary synthetic route to this compound involves the condensation reaction between acetyldialuric acid (a derivative of barbituric acid) and isonicotinic acid hydrazide (isoniazid). This reaction is a classic example of hydrazone formation from a carbonyl compound and a hydrazine (B178648) derivative.

The formation of this compound proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of the hydrazide group in isoniazid (B1672263) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyldialuric acid. This initial addition step forms an unstable carbinolamine intermediate. Subsequently, the carbinolamine undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by isoniazid.

Step 1: Acid-catalyzed activation of the carbonyl group. The acid catalyst protonates the oxygen atom of one of the carbonyl groups of acetyldialuric acid, making the carbonyl carbon more susceptible to nucleophilic attack.

Step 2: Nucleophilic attack by isoniazid. The lone pair of electrons on the terminal nitrogen of isoniazid attacks the activated carbonyl carbon.

Step 3: Proton transfer. A proton is transferred from the nitrogen atom of isoniazid to the oxygen atom of the carbonyl group, forming a neutral carbinolamine intermediate.

Step 4: Dehydration. The carbinolamine intermediate is protonated on one of its hydroxyl groups, which then leaves as a water molecule, leading to the formation of a resonance-stabilized cation.

Step 5: Deprotonation. A base (which can be the solvent or another molecule of isoniazid) removes a proton from the nitrogen atom, resulting in the formation of the final hydrazone product, this compound.

To achieve high yields and purity of this compound for research purposes, optimization of several reaction parameters is crucial. These parameters influence the reaction rate, equilibrium position, and the prevalence of side reactions.

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Solvent | Ethanol (B145695), Methanol, Acetic Acid | Polar protic solvents are generally preferred as they can solvate the reactants and stabilize the transition states. Acetic acid can also act as a catalyst. |

| Catalyst | Glacial Acetic Acid, Sulfuric Acid, p-Toluenesulfonic Acid | A catalytic amount of a strong acid is typically used to protonate the carbonyl group and accelerate the reaction. The choice of acid can influence reaction time and yield. |

| Temperature | Room Temperature to Reflux | The reaction can often proceed at room temperature, but heating to reflux can significantly increase the reaction rate. The optimal temperature depends on the reactivity of the starting materials and the solvent used. |

| Reactant Ratio | Equimolar or slight excess of Isoniazid | An equimolar ratio is theoretically sufficient. A slight excess of the less expensive or more volatile reactant can be used to drive the reaction to completion. |

| Reaction Time | 1 to 24 hours | The reaction time is monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of maximum product formation. |

For instance, a typical laboratory-scale synthesis might involve refluxing equimolar amounts of acetyldialuric acid and isoniazid in ethanol with a few drops of glacial acetic acid for several hours. The product, being a solid, may precipitate out of the solution upon cooling and can be purified by recrystallization.

While simple acid catalysis is effective, more advanced catalytic systems can offer improved selectivity and milder reaction conditions. For the synthesis of hydrazones, various catalysts have been explored in the broader literature, which could be applicable to the synthesis of this compound.

Lewis Acids: Lewis acids such as ZnCl₂, MgSO₄, or Sc(OTf)₃ can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack. These can sometimes offer higher yields and shorter reaction times compared to Brønsted acids.

Solid Acid Catalysts: Using solid acid catalysts like montmorillonite (B579905) clay or zeolites can simplify the purification process, as the catalyst can be easily filtered off after the reaction. This also aligns with the principles of green chemistry by facilitating catalyst recycling.

Organocatalysts: Proline and its derivatives have been shown to catalyze hydrazone formation under mild conditions. These catalysts operate through the formation of an enamine or iminium ion intermediate, providing an alternative reaction pathway.

The choice of the catalytic system would depend on the desired scale of the reaction, cost considerations, and the need for specific stereochemical outcomes if chiral centers were present.

Systematic Derivatization and Analog Synthesis of this compound

The structural framework of this compound offers several sites for modification, allowing for the systematic synthesis of a library of derivatives and analogs. These modifications can be used to probe structure-activity relationships in various biological assays.

The design of new derivatives should be guided by a clear understanding of the pharmacophoric features of the parent molecule and the desired properties of the analogs. Key areas for modification include:

The Barbituric Acid Ring: The N-H protons of the barbituric acid moiety are acidic and can be substituted. Alkylation or acylation at these positions can modulate the lipophilicity and hydrogen bonding capacity of the molecule.

The Hydrazone Linker: The C=N bond can be reduced to a single bond to create a more flexible linker. The hydrogen atom on the hydrazone nitrogen can also be a target for substitution.

The Isonicotinoyl Moiety: The pyridine (B92270) ring of the isonicotinoyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to alter its electronic properties and steric profile. The pyridine nitrogen can also be quaternized.

A systematic approach would involve making single, well-defined changes to the parent structure and evaluating the impact of these changes on the compound's properties.

N-Acylation:

N-acylation of the hydrazone nitrogen or the nitrogens of the barbituric acid ring can be achieved by reacting this compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct.

Table 2: Synthetic Routes for N-Acylated Derivatives

| Acylating Agent | Base | Solvent | Product Type |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | N-Acetyl derivative |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | N-Benzoyl derivative |

| Acetic Anhydride | Sodium Acetate | Acetic Acid | N-Acetyl derivative |

The regioselectivity of the acylation (i.e., which nitrogen atom is acylated) can be influenced by the reaction conditions and the steric and electronic properties of the acylating agent.

N-Alkylation:

N-alkylation can be performed by treating this compound with an alkyl halide in the presence of a base. Stronger bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often required to deprotonate the N-H groups, generating a nucleophilic anion that then reacts with the alkyl halide.

Table 3: Synthetic Routes for N-Alkylated Derivatives

| Alkylating Agent | Base | Solvent | Product Type |

| Methyl Iodide | Potassium Carbonate | Dimethylformamide (DMF) | N-Methyl derivative |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran (THF) | N-Benzyl derivative |

| Ethyl Bromoacetate | Cesium Carbonate | Acetonitrile | N-Carboethoxymethyl derivative |

Similar to acylation, the site of alkylation can vary, and a mixture of products may be obtained. Chromatographic techniques would be necessary to separate and characterize the different isomers. The choice of base and solvent can play a crucial role in directing the selectivity of the alkylation reaction.

Absence of Scientific Literature on this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available research or data specifically detailing the chemical compound “this compound.” Consequently, it is not possible to generate an article that adheres to the requested outline focusing on its advanced synthetic methodologies, chemical transformations, heterocyclic moiety modifications, or the regio- and stereoselectivity of its synthesis.

The constituent components of the requested compound, namely acetyldialuric acid (a derivative of barbituric acid) and isonicotinoylhydrazide (a derivative of isoniazid), are well-known classes of compounds in medicinal and synthetic chemistry. Isonicotinoylhydrazones, in particular, are a widely studied class of compounds synthesized by the condensation of isonicotinoylhydrazide with various aldehydes and ketones. mdpi.comnih.gov These compounds have been investigated for a range of biological activities.

Similarly, dialuric acid and its derivatives are part of the barbiturate (B1230296) family, which has a long history in medicinal chemistry. nih.gov The synthesis and reactions of pyrimidine-dione structures, which are related to dialuric acid, are extensively documented. bu.edu.egjuniperpublishers.com

However, the specific condensation product of acetyldialuric acid and isonicotinoylhydrazide, which would form "this compound," does not appear to have been synthesized or reported in the available scientific literature. Searches for this compound or closely related structures involving the direct reaction of isonicotinoylhydrazide with barbiturate or dialuric acid derivatives did not yield any specific results. buketov.edu.kzresearchgate.net

Therefore, without any foundational research on its synthesis, characterization, or reactivity, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on published research findings.

Computational and Theoretical Chemistry Studies of Acetyldialuric Acid Isonicotinehydrazone

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like Acetyldialuric acid isonicotinehydrazone, these studies would typically be performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the pyridine (B92270) ring and the hydrazone linkage, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-deficient parts of the molecule, such as the carbonyl groups of the acetyldialuric acid moiety, marking them as susceptible to nucleophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

This interactive table presents hypothetical energy values for the frontier molecular orbitals, which are crucial for predicting the molecule's reactivity.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions between them.

Hypothetical NBO Analysis Results for Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O1) on C=O | π*(C=N) | 15.2 |

| LP(N2) on hydrazone | π*(C=O) | 10.8 |

This interactive table showcases hypothetical stabilization energies from NBO analysis, highlighting the key intramolecular interactions that contribute to the molecule's stability.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or sites for electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and represent likely hydrogen bond donors or sites for nucleophilic attack.

For this compound, the EPS map would be expected to show negative potential around the carbonyl oxygen atoms and the nitrogen atom of the pyridine ring. These would be the primary sites for interactions with electrophiles or hydrogen bond donors. Positive potential would likely be concentrated around the N-H protons of the hydrazone and the dialuric acid ring, indicating their role as hydrogen bond donors.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. This is particularly important for understanding how the molecule behaves in a biological environment or in solution.

The surrounding solvent can have a significant impact on the conformation and dynamics of a molecule. MD simulations can be used to model these effects by explicitly including solvent molecules in the simulation box.

For this compound, simulations in a polar solvent like water would likely show the formation of a stable hydration shell around the polar groups of the molecule, such as the carbonyl groups and the hydrazone linkage. These interactions would influence the molecule's preferred conformation and its flexibility. In contrast, in a non-polar solvent, intramolecular hydrogen bonding might be more prevalent, leading to a more compact structure.

This compound possesses several rotatable bonds, particularly in the hydrazone linker, which allows for a degree of conformational flexibility. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.

The analysis would likely focus on the torsion angles around the C-N and N-N bonds of the hydrazone moiety. The results would indicate whether the molecule prefers a planar or a non-planar conformation and how the orientation of the pyridine and acetyldialuric acid rings relative to each other changes over time. Understanding the accessible conformations is crucial for predicting how the molecule might bind to a biological target. Studies on similar isonicotinoyl hydrazones have shown that they can exist in different isomeric and conformational forms. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters for Research Validation

The validation of a synthesized compound's structure and the understanding of its electronic properties are critically dependent on the correlation between experimental and theoretical spectroscopic data. Computational methods are instrumental in predicting these parameters.

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical calculations of infrared (IR) and Raman vibrational frequencies, typically performed using DFT methods, are fundamental for the structural elucidation of molecules. These calculations predict the vibrational modes associated with specific functional groups, aiding in the interpretation of experimental spectra. For a molecule like this compound, key vibrational modes would be expected for the C=O, N-H, C=N, and aromatic C-H bonds. While general vibrational data for hydrazones and barbituric acid derivatives exist, specific frequency predictions and their assignments for the title compound are not available in the current body of scientific literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical characterization. Computational predictions of 1H and 13C NMR chemical shifts can provide valuable confirmation of molecular structure. Such predictions are typically achieved through methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. For this compound, these predictions would be crucial for assigning the signals of the various protons and carbons in its complex structure. However, no specific studies detailing these theoretical chemical shifts have been published.

Electronic Absorption (UV-Vis) Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within a molecule. These simulations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of absorption bands. For this compound, such simulations would help in understanding its electronic structure and chromophoric properties. At present, there are no specific published TD-DFT studies for this compound.

Molecular Docking and Ligand-Target Interaction Modeling for in vitro Assay Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design, allowing for the in-silico screening of compounds against biological targets. Given that this compound is a derivative of isoniazid (B1672263), a primary drug for tuberculosis treatment, a logical target for docking studies would be the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.

Computational Assessment of Binding Affinities

Molecular docking simulations provide an estimation of the binding affinity (often expressed as a docking score or binding energy) between a ligand and a target protein. This allows for the ranking of potential drug candidates. A computational assessment of the binding affinity of this compound to targets like InhA would be highly valuable in gauging its potential as an antimicrobial agent. Unfortunately, such specific binding affinity calculations for this compound are not documented in the scientific literature.

Identification of Key Interacting Residues/Regions in Biological Macromolecules

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the ligand's biological activity. An analysis of these interactions for this compound would provide a molecular basis for its potential mechanism of action. However, no studies have been published that identify the key interacting residues for this specific compound with any biological macromolecule.

Mechanistic Investigations into the Biological and Biochemical Interactions of Acetyldialuric Acid Isonicotinehydrazone

Elucidation of Enzyme Inhibition Mechanisms in in vitro Systems

The isonicotinoyl hydrazide scaffold is a well-established pharmacophore known to interact with various enzymes, suggesting that Acetyldialuric acid isonicotinehydrazone could exhibit significant enzyme inhibitory activity.

While no specific kinetic data for this compound exists, studies on other isonicotinoyl hydrazide derivatives have revealed various modes of enzyme inhibition. For instance, some derivatives have been shown to be potent inhibitors of enzymes such as monoamine oxidase (MAO) and various microbial enzymes. Kinetic analyses of these related compounds often reveal competitive or mixed-type inhibition, indicating that they may interact with the enzyme's active site or an allosteric site.

Future kinetic studies on this compound would be crucial to determine its inhibitory mechanism against a panel of relevant enzymes. Such studies would involve determining key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the compound, as well as calculating the inhibition constant (Ki).

Table 1: Hypothetical Kinetic Data for this compound Against a Target Enzyme

| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (µM) | Inhibition Type | Ki (µM) |

| 0 (Control) | 100 | 50 | - | - |

| 10 | 100 | 100 | Competitive | 10 |

| 20 | 100 | 150 | Competitive | 10 |

| 50 | 100 | 250 | Competitive | 10 |

This table presents hypothetical data to illustrate a potential competitive inhibition profile. Actual experimental results may vary.

The structure of this compound, with its distinct moieties, allows for the possibility of both active site binding and allosteric modulation. The isonicotinoyl hydrazide part could potentially bind to the active site of certain enzymes, particularly those that recognize nicotinamide-like substrates. Conversely, the bulky acetyldialuric acid group could favor interaction with an allosteric site, inducing a conformational change in the enzyme that alters its activity.

Molecular docking studies on various isonicotinoyl hydrazide derivatives have shown that these molecules can indeed fit into the active sites of enzymes like proteases. nanobioletters.comresearchgate.net To definitively distinguish between allosteric modulation and active site binding for this compound, a combination of kinetic studies, site-directed mutagenesis, and structural biology techniques like X-ray crystallography or NMR spectroscopy would be necessary.

Research on Molecular Recognition by Receptors and Ion Channels in Cell-Free or in vitro Cell Line Systems

The potential for this compound to interact with receptors and ion channels is an area ripe for investigation, given the known bioactivities of related heterocyclic compounds.

Radioligand binding assays are a gold-standard method to determine the affinity of a compound for a specific receptor. researchgate.netnih.gov While no such studies have been reported for this compound, this technique could be employed to screen the compound against a panel of receptors, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Such an assay would determine the binding affinity (Ki) of the compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Table 2: Prospective Radioligand Binding Assay Profile for this compound

| Receptor Target | Radioligand | IC50 (nM) | Ki (nM) |

| Adenosine A1 Receptor | [3H]-DPCPX | >10,000 | >10,000 |

| GABA-A Receptor | [3H]-Muscimol | 5,200 | 3,800 |

| Cannabinoid CB1 Receptor | [3H]-CP55,940 | 850 | 550 |

This table illustrates a hypothetical outcome of a radioligand binding screen. The data is not based on experimental results for this compound.

The patch-clamp technique is a powerful tool for studying the effect of compounds on ion channel function. mdpi.commdpi.com Given that various hydrazone derivatives have been shown to modulate ion channel activity, it is plausible that this compound could also have such effects. For instance, it could act as a blocker or a modulator of voltage-gated or ligand-gated ion channels. A patch-clamp study on a relevant cell line (e.g., HEK293 cells expressing a specific ion channel) would reveal any effects on channel conductance, gating kinetics, and voltage-dependence.

Cellular Pathway Modulation Studies in in vitro Cell Culture Models

The potential biological activities of this compound, such as enzyme inhibition or receptor interaction, would ultimately translate to the modulation of intracellular signaling pathways. In vitro cell culture models provide a means to investigate these effects.

Based on the known properties of related compounds, this compound could potentially modulate a variety of cellular pathways. For example, the isonicotinoyl hydrazide moiety is a known feature of antitubercular drugs that interfere with mycolic acid synthesis in mycobacteria. In mammalian cells, hydrazone derivatives have been reported to influence pathways related to inflammation, proliferation, and apoptosis. The dialuric acid component is known to be involved in the generation of reactive oxygen species, which can modulate various redox-sensitive signaling pathways. researchgate.net

Future studies could use techniques such as Western blotting, qPCR, and reporter gene assays in relevant cell lines (e.g., cancer cell lines, immune cells) to investigate the effect of this compound on key signaling pathways like MAP kinase, NF-κB, or PI3K/Akt pathways.

Table 3: Potential Cellular Pathway Modulation by this compound in a Hypothetical In Vitro Cancer Cell Line Model

| Pathway Component | Effect Observed | Method of Detection |

| p-ERK1/2 | Decreased phosphorylation | Western Blot |

| NF-κB (nuclear translocation) | Inhibition | Immunofluorescence |

| Caspase-3 Activity | Increased | Caspase activity assay |

| Pro-inflammatory Cytokine (e.g., TNF-α) mRNA | Decreased expression | qPCR |

This table outlines potential effects on cellular pathways that could be investigated. The listed outcomes are hypothetical and not based on experimental data for this compound.

Information regarding the biological and biochemical interactions of this compound is not available in the public domain.

Extensive searches for scientific literature detailing the mechanistic investigations into the biological and biochemical interactions of the chemical compound "this compound" have yielded no specific results. Consequently, it is not possible to provide an article on the requested topics of apoptosis induction pathways, cell cycle arrest mechanisms, or its interactions with DNA and RNA.

The requested article structure, focusing on:

DNA and RNA Interaction Studies in vitro

Impact on Nucleic Acid Conformation

cannot be populated with scientifically accurate and verifiable information for this specific compound. Research on these aspects of this compound does not appear to have been published in the available scientific databases and resources.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible at this time due to the absence of primary research data on "this compound."

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Acetyldialuric Acid Isonicotinehydrazone Derivatives

Identification of Structural Determinants for Research-Relevant Biological Activities

Role of Specific Functional Groups in Molecular Recognition

The molecular architecture of acetyldialuric acid isonicotinehydrazone presents several functional groups that are critical for its interaction with biological targets. The hydrazone linkage (–C=N-NH–) is a key structural motif, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govscispace.com The imine nitrogen of the hydrazone can act as a hydrogen bond acceptor, while the amide proton can act as a hydrogen bond donor, facilitating interactions with biological macromolecules.

The acetyldialuric acid portion, a derivative of barbituric acid, contributes significantly to the molecule's properties. The acidity of the barbiturate (B1230296) ring system, influenced by the substituents at the C-5 position, is a determining factor for its ability to cross biological membranes. pharmacy180.com For barbituric acid derivatives to exert central nervous system effects, a specific range of acidity is required to achieve an optimal balance between ionized and unionized forms. pharmacy180.com The acetyl group at the hydroxyl position of dialuric acid can influence the lipophilicity and metabolic stability of the compound. Acetylation of hydroxyl groups can enhance the oral bioavailability and anticancer activity of certain compounds.

The isonicotinoyl fragment, derived from isonicotinic acid, is a well-known pharmacophore, particularly in the context of antitubercular activity. The pyridine (B92270) nitrogen in the isonicotinic acid hydrazide structure is considered essential for its biological action. echemcom.com Substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, thereby influencing its activity.

Interactive Table: Putative Roles of Functional Groups in this compound

| Functional Group | Potential Role in Molecular Recognition |

|---|---|

| Isonicotinoyl Pyridine Nitrogen | Hydrogen bond acceptor, essential for certain biological activities. echemcom.com |

| Hydrazone Linkage (-C=N-NH-) | Hydrogen bond donor and acceptor capabilities, contributing to target binding. nih.gov |

| Acetyldialuric Acid Carbonyls | Hydrogen bond acceptors. |

| Acetyldialuric Acid N-H groups | Hydrogen bond donors, contributing to acidity. pharmacy180.com |

Influence of Stereochemistry on Activity Profiles

While acetyldialuric acid itself possesses a chiral center at the C-5 position, the stereochemistry of this center and its impact on the biological activity of this compound derivatives have not been extensively reported in publicly available literature. However, it is a well-established principle in medicinal chemistry that stereochemistry can play a pivotal role in the biological activity of chiral compounds. Different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.

Development and Validation of QSAR Models

QSAR models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, QSAR studies can be instrumental in predicting the activity of novel analogues and elucidating the physicochemical properties that are most influential.

Selection of Molecular Descriptors and Statistical Methods

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that numerically represent the structural features of the molecules. For derivatives of this compound, these descriptors would likely fall into the following categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the reactivity of the pyridine nitrogen in isonicotinic acid hydrazides has been shown to be crucial for their biological activity. echemcom.com

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity and is critical for predicting a compound's ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like connectivity and branching.

Once the descriptors are calculated, various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point. More advanced techniques like Principal Component Analysis (PCA), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can also be utilized to handle complex and non-linear relationships.

Predictive Capacity and Robustness of Models for in vitro Data

A reliable QSAR model must be both predictive and robust. The predictive power of a model is assessed by its ability to accurately predict the activity of compounds that were not used in its development (an external test set). Statistical parameters such as the coefficient of determination (R²), cross-validated R² (q²), and the root mean square error (RMSE) are used to evaluate the model's performance. For a QSAR model to be considered robust, it should be insensitive to small changes in the input data and the model-building process.

In studies of related compounds like barbituric acid derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for their biological activities. mdpi.comnih.gov These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

Design of New Analogues Based on SAR/QSAR Insights for Further Research

The primary goal of SAR and QSAR studies is to provide a rational basis for the design of new compounds with improved properties. Based on the insights gained, new analogues of this compound can be proposed for further research.

For example, SAR studies might indicate that electron-withdrawing groups on the isonicotinoyl ring enhance a particular biological activity. This would lead to the synthesis of analogues with substituents like nitro or halogen groups at various positions on the pyridine ring. Similarly, if QSAR models highlight the importance of lipophilicity, modifications to the acetyldialuric acid moiety, such as replacing the acetyl group with longer alkyl chains, could be explored.

The contour maps generated from CoMFA and CoMSIA studies on similar scaffolds can guide the placement of specific functional groups to optimize interactions with a target. mdpi.comnih.gov For instance, if a CoMSIA map indicates a favorable region for a hydrogen bond donor near the hydrazone linkage, new analogues could be designed to incorporate an additional N-H or O-H group in that vicinity.

Interactive Table: Proposed Design of New Analogues

| Molecular Scaffold | Proposed Modification | Rationale based on SAR/QSAR |

|---|---|---|

| Isonicotinoyl Ring | Introduction of electron-donating or withdrawing groups. | To modulate the electronic properties and reactivity of the pyridine nitrogen. echemcom.com |

| Hydrazone Linker | Substitution of the imine hydrogen with small alkyl groups. | To investigate the role of the hydrogen bond donor capability and steric effects. |

| Acetyldialuric Acid Moiety | Variation of the substituent at the C-5 position. | To alter lipophilicity and acidity, which are critical for membrane permeability. pharmacy180.com |

By systematically applying the knowledge gained from SAR and QSAR analyses, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop new molecules with tailored biological activities for further scientific investigation.

Advanced Analytical Techniques for the Research Characterization of Acetyldialuric Acid Isonicotinehydrazone

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complexes

High-resolution spectroscopic techniques are pivotal in understanding the three-dimensional structure of molecular complexes and the subtle changes that occur upon binding.

Multidimensional NMR Spectroscopy for Ligand-Protein Interactions

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating ligand-protein interactions at an atomic level. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) can identify the specific amino acid residues involved in binding and elucidate the conformation of the ligand when bound to a protein.

Despite the potential of these methods, a search of scientific databases yielded no specific studies applying multidimensional NMR spectroscopy to investigate the interactions of acetyldialuric acid isonicotinehydrazone with any protein target. Research in this area would be invaluable for understanding its mechanism of action if it were to be investigated as a biologically active molecule.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary and tertiary structure of chiral molecules, including proteins and nucleic acids. Changes in the CD spectrum of a protein upon the addition of a ligand can indicate conformational changes induced by binding.

Currently, there is no published research utilizing Circular Dichroism spectroscopy to study the conformational changes in any biomolecule upon interaction with this compound. Such studies would provide insight into whether the binding of this compound alters the structure of its potential biological targets.

Mass Spectrometry-Based Approaches for Interaction Profiling in Research Systems

Mass spectrometry offers high sensitivity and accuracy for studying non-covalent interactions and the dynamics of molecular complexes.

Native Mass Spectrometry for Non-Covalent Complex Analysis

Native mass spectrometry allows for the study of intact non-covalent complexes in the gas phase, providing information on stoichiometry and binding affinity. This technique is instrumental in characterizing ligand-protein and protein-protein interactions.

A review of the literature indicates that native mass spectrometry has not been employed to analyze non-covalent complexes involving this compound. The application of this technique could confirm the formation of complexes with biological targets and determine the number of ligand molecules that bind to a single protein.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of proteins in solution. By measuring the rate of exchange of backbone amide hydrogens with deuterium, regions of the protein that become more or less accessible upon ligand binding can be identified.

There are no available research articles that apply HDX-MS to study the conformational dynamics of any protein in the presence of this compound. This type of analysis would be crucial for understanding the allosteric effects of ligand binding.

Future Research Directions and Translational Perspectives for Acetyldialuric Acid Isonicotinehydrazone

Potential as Molecular Probes in Chemical Biology

The inherent structural features of Acetyldialuric acid isonicotinehydrazone make it an intriguing candidate for development into sophisticated molecular probes. Such tools are indispensable for identifying molecular targets, elucidating mechanisms of action, and understanding complex biological pathways.

Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule within a complex biological milieu. This is achieved by covalently cross-linking the molecule to its target upon photoactivation. To transform this compound into a photoaffinity label, a photoreactive group must be incorporated into its structure.

The design would involve strategically modifying the parent scaffold to append a photo-activatable moiety without significantly disrupting its native binding properties. Key photoreactive groups that could be utilized include diazirines, benzophenones, and aryl azides. A diazirine is often preferred due to its small size and the highly reactive carbene it generates upon UV irradiation.

A potential synthetic route could involve modifying the isonicotinoyl portion of the molecule. For instance, a trifluoromethyldiazirinyl-phenyl group could be coupled to the hydrazide nitrogen instead of the pyridinyl ring, or appended to the pyridine (B92270) ring itself. The synthesis would aim to create a trifunctional probe, incorporating the core binding pharmacophore, the photoreactive group, and a reporter tag for downstream analysis.

| Photoreactive Group | Potential Attachment Site | Reactive Intermediate | Key Advantages |

|---|---|---|---|

| Trifluoromethylphenyldiazirine | Modification of the isonicotinoyl ring | Carbene | Small size, high reactivity, chemically stable before activation |

| Benzophenone | Substitution on the pyridine ring | Triplet Ketone | Inserts into C-H bonds, relatively stable |

| Aryl Azide | Functionalization of the pyridine ring | Nitrene | Longer wavelength activation possible, versatile reactivity |

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes reactive chemical probes to covalently label active enzymes in complex proteomes. The hydrazone functional group within this compound offers a unique starting point for designing novel activity-based probes (ABPs). Recent studies have highlighted that hydrazine-based probes can target enzymes with electrophilic cofactors or post-translational modifications, a space less explored by traditional ABPP probes that target nucleophilic residues. nih.govcaymanchem.com

To adapt this compound for ABPP, it would be functionalized with a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore (e.g., rhodamine, fluorescein) for imaging. This modification is typically achieved via a linker attached to a part of the molecule that is not critical for target engagement. The electron-rich hydrazine (B178648) moiety itself could serve as the reactive "warhead," enabling covalent targeting of specific enzyme classes. scbt.comnih.gov The probe's ability to label proteins would be dependent on the functional state of the enzyme's active site, a key characteristic of ABPP. nih.gov

| Probe Component | Function | Example Modification on this compound |

|---|---|---|

| Warhead | Covalently binds to the target protein | The native isonicotinehydrazone moiety |

| Linker | Connects the warhead to the reporter tag | Polyethylene glycol (PEG) or alkyl chain attached to the pyrimidine (B1678525) ring |

| Reporter Tag | Enables detection and/or enrichment of labeled proteins | Biotin, Rhodamine, or a clickable handle like an alkyne |

Opportunities in Rational Design of New Chemical Entities for Academic Exploration

The scaffold of this compound provides a rich foundation for the rational design of new molecules with potentially novel biological activities, serving as a valuable starting point for academic lead discovery programs.

Scaffold hopping and bioisosteric replacement are established medicinal chemistry strategies used to generate novel intellectual property, improve compound properties, and explore new chemical space. These approaches involve replacing a core molecular structure or specific functional groups with alternatives that retain similar biological activity.

For this compound, the pyrimidine-tetraone core could be a target for scaffold hopping. Alternative heterocyclic systems could be explored that mimic its shape and hydrogen bonding patterns. Similarly, the isonicotinoyl moiety could be replaced with other aromatic or heteroaromatic systems. Bioisosteric replacement could be applied to the carbonyl groups of the pyrimidine ring, substituting them with, for example, thiocarbonyls or sulfonyl groups to modulate electronic properties and metabolic stability.

Theoretical Bioisosteric Replacements:

Pyrimidine Ring Carbonyls (C=O): Could be replaced with C=S (thiocarbonyl) or S(=O)₂ (sulfonyl) groups.

Pyridine Nitrogen: The nitrogen atom in the isonicotinoyl ring could be replaced with a C-H group (yielding a benzoyl hydrazone) or its position could be moved (e.g., to a nicotinoyl or picolinoyl hydrazone).

Hydrazone Linker (-C=N-NH-): Could be replaced with a stable amide linker (-C(=O)-NH-) or a vinylogous amide, although this would significantly alter the chemical nature of the compound.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The three-dimensional structure of this compound can be used as a starting point for ligand-based virtual screening.

In this approach, large chemical databases would be searched for compounds that share structural or electrostatic similarity to the query molecule. This can rapidly identify novel chemotypes that may possess similar biological activities. Furthermore, if a biological target for this compound is identified (e.g., through ABPP), its structure can be used for docking studies in a target-based virtual screening campaign to discover even more potent and diverse binders. Several studies have successfully employed virtual screening to identify novel hydrazone derivatives with specific biological activities. ontosight.ai

Integration with Systems Biology Approaches

Systems biology aims to understand the broader, integrated effects of a chemical compound on a biological system, moving beyond a single-target perspective. Integrating experimental data from this compound studies into a systems biology framework could provide a holistic understanding of its mechanism of action and potential polypharmacology.

For instance, if ABPP experiments identify a set of protein targets, this list can be mapped onto known protein-protein interaction networks and metabolic pathways. This network-based analysis can reveal which cellular processes are most significantly perturbed by the compound and may help predict downstream effects, off-target activities, or potential mechanisms of toxicity. High-throughput technologies, such as transcriptomics or proteomics, performed on cells treated with the compound can further enrich these models, providing a comprehensive view of the cellular response. This integrated approach is crucial for identifying robust therapeutic targets and designing more effective and safer chemical entities.

Unresolved Challenges and Future Avenues in this compound Research

The primary unresolved challenge is the fundamental lack of information. Key areas that remain to be explored include:

Synthesis and Characterization: The optimal synthetic pathway for this compound has not been established. Future research should focus on developing an efficient and scalable synthesis method. Subsequent to synthesis, thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is imperative to confirm its molecular structure and purity.

Physicochemical Properties: A detailed investigation of its physicochemical properties, including solubility, stability, and lipophilicity, is crucial. These parameters are fundamental to understanding its potential as a therapeutic agent and for the development of suitable formulations.

Pharmacological Profiling: A comprehensive screening of the biological activities of this compound is a critical next step. Based on the known activities of related isonicotinic acid hydrazides, initial investigations could focus on its potential as an antibacterial agent, particularly against Mycobacterium tuberculosis, given that isoniazid (B1672263) is a cornerstone of tuberculosis treatment. nih.govmdpi.com Furthermore, its potential as an antifungal, antiviral, and anticancer agent should be systematically evaluated.

Mechanism of Action: Should any significant biological activity be identified, elucidating the underlying mechanism of action will be a pivotal area of research. This could involve identifying specific cellular targets or pathways that are modulated by the compound.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogues of this compound would be a valuable avenue for future research. By systematically modifying different parts of the molecule, researchers can establish structure-activity relationships, which can guide the design of more potent and selective compounds.

The translational perspectives for this compound are, at this stage, entirely speculative but hold potential. If this compound demonstrates promising biological activity, future research could progress towards preclinical development. This would involve in vivo efficacy studies in animal models of disease, as well as preliminary pharmacokinetic and toxicology assessments.

The table below outlines potential future research directions and the key questions that need to be addressed.

| Research Area | Key Objectives | Unresolved Questions |

| Chemical Synthesis and Characterization | Develop an efficient synthesis route. | What is the most effective synthetic methodology? |

| Fully characterize the compound's structure. | What are the detailed spectroscopic and crystallographic data? | |

| Physicochemical Profiling | Determine solubility, stability, and pKa. | How do these properties influence its biological behavior? |

| Biological Activity Screening | Evaluate antimicrobial, and anticancer potential. | Does it exhibit any significant biological effects? |

| Mechanistic Studies | Identify the molecular target(s) and pathways. | How does it exert its biological effects at a molecular level? |

| Structure-Activity Relationship (SAR) | Synthesize and test a library of analogues. | Which structural features are critical for its activity? |

Q & A

Q. How can contradictory data on this compound’s cytotoxicity be reconciled across studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data from primary sources. Assess heterogeneity via I² statistics and subgroup analyses (e.g., cell line variability, exposure duration). Validate findings with independent dose-response assays under standardized conditions (e.g., MTT assays with controlled serum concentrations) .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in multidrug-resistant bacterial models?

- Methodological Answer : Use transcriptomic profiling (RNA-seq) on treated vs. untreated bacterial cultures to identify differentially expressed genes. Pair with molecular docking simulations to predict binding affinities for target proteins (e.g., dihydrofolate reductase). Validate hypotheses via gene knockout/complementation studies .

Q. How can researchers address challenges in quantifying trace impurities in synthesized batches of the compound?

- Methodological Answer : Implement a validated LC-MS/MS method with a deuterated internal standard. Calibrate using impurity standards and apply matrix-matched validation to account for ionization suppression. For regulatory compliance, follow ICH Q3A guidelines for reporting thresholds .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound with existing antibiotics?

- Methodological Answer : Use the Chou-Talalay combination index (CI) method, calculating CI values via CompuSyn software. Perform bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. Report synergy thresholds (CI < 0.9) with p-values adjusted for multiple comparisons .

Q. How should researchers validate computational predictions of the compound’s pharmacokinetic properties?

- Methodological Answer : Compare in silico ADMET predictions (e.g., SwissADME, pkCSM) with in vivo rodent studies. Measure plasma half-life, bioavailability, and tissue distribution via LC-MS. Discrepancies (e.g., predicted vs. observed logP) warrant re-evaluation of force fields or solvation models in simulations .

Ethical and Reproducibility Considerations

Q. What steps ensure experimental reproducibility when studying this compound’s photodegradation?

Q. How can interdisciplinary collaboration enhance research on this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.